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Compound of Interest

Compound Name: 5-Cyano-2-methylbenzoic acid

Cat. No.: B171804 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 5-Cyano-2-
methylbenzoic acid, a molecule of significant interest in the fields of medicinal chemistry and

materials science. As a substituted benzoic acid, its structural elucidation is paramount for

understanding its reactivity, and potential applications. This document will serve as a

comprehensive resource for researchers, scientists, and drug development professionals,

offering not only spectral data but also the underlying principles for their interpretation and

acquisition.

Molecular Structure and Spectroscopic Overview
5-Cyano-2-methylbenzoic acid (CAS No. 1975-54-8) possesses a unique arrangement of

functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a

carboxylic acid, a nitrile group, and a methyl group on the aromatic ring creates a detailed and

informative profile across various analytical techniques. Understanding these features is critical

for confirming the identity and purity of the compound.

Caption: Molecular Structure of 5-Cyano-2-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 5-Cyano-2-methylbenzoic acid, both ¹H and ¹³C NMR provide unambiguous
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evidence for its constitution.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Cyano-2-methylbenzoic acid is expected to show distinct signals

for the aromatic protons, the methyl protons, and the carboxylic acid proton. The substitution

pattern on the benzene ring leads to a predictable splitting pattern for the aromatic protons.[1]

Table 1: Predicted ¹H NMR Spectral Data for 5-Cyano-2-methylbenzoic acid

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

COOH ~12-13 Singlet (broad) 1H

Ar-H6 ~8.1 Doublet (d) 1H

Ar-H4 ~7.8
Doublet of doublets

(dd)
1H

Ar-H3 ~7.5 Doublet (d) 1H

CH₃ ~2.6 Singlet (s) 3H

Interpretation:

The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield

chemical shift (around 12-13 ppm) due to hydrogen bonding and the deshielding effect of the

carbonyl group. This signal's broadness and chemical shift are often concentration and solvent-

dependent.[2]

The aromatic protons will appear in the region of 7.5-8.1 ppm. The electron-withdrawing nature

of the carboxylic acid and cyano groups, along with the electron-donating methyl group,

dictates their specific chemical shifts.[3] The proton at position 6 (H6), being ortho to the

strongly withdrawing carboxylic acid, is expected to be the most deshielded. The protons at

positions 3 and 4 will exhibit splitting patterns based on their coupling with neighboring protons.

The methyl protons will give rise to a sharp singlet at approximately 2.6 ppm. Its integration

value of 3H is a key identifier.
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Experimental Protocol for ¹H NMR:

Sample Preparation: Accurately weigh 5-10 mg of 5-Cyano-2-methylbenzoic acid and

dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a

standard 5 mm NMR tube.

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR

spectrometer.

Acquisition Parameters:

A standard proton pulse sequence should be used.

The spectral width should be set to encompass the range of 0-14 ppm.

A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-

to-noise ratio.

Processing: The resulting Free Induction Decay (FID) should be Fourier transformed, phase-

corrected, and baseline-corrected. The spectrum should be referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg of Sample
Dissolve in 0.7 mL
Deuterated Solvent

400+ MHz NMR Spectrometer
Acquire FID

(16-32 scans)
Fourier Transform Phase & Baseline Correction Reference Spectrum Final Spectrum

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique

carbon atoms in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b171804?utm_src=pdf-body
https://www.benchchem.com/product/b171804?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Spectral Data for 5-Cyano-2-methylbenzoic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O ~168

C-COOH ~135

C-CH₃ ~140

C-CN ~115

CN ~118

Aromatic CH ~130-138

CH₃ ~20

Interpretation:

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically around

168 ppm.[2] The nitrile carbon will appear in the 115-120 ppm range. The aromatic carbons will

resonate between 115 and 140 ppm. The quaternary carbons (attached to the substituents) will

generally have lower intensities compared to the protonated carbons.[4] The methyl carbon will

be the most upfield signal, appearing around 20 ppm.

Experimental Protocol for ¹³C NMR:

The sample preparation and instrumentation are the same as for ¹H NMR.

Acquisition Parameters:

A standard proton-decoupled ¹³C pulse sequence should be used.

The spectral width should be set to encompass the range of 0-200 ppm.

A significantly larger number of scans (e.g., 1024 or more) will be required due to the low

natural abundance of ¹³C.

Processing: The processing steps are analogous to those for ¹H NMR.
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule.

Table 3: Expected IR Absorption Bands for 5-Cyano-2-methylbenzoic acid

Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

O-H (Carboxylic Acid) 3300-2500 Broad

C-H (Aromatic) 3100-3000 Medium

C-H (Alkyl) 3000-2850 Medium

C≡N (Nitrile) 2240-2220 Sharp, Strong

C=O (Carboxylic Acid) 1710-1680 Strong

C=C (Aromatic) 1600-1475 Medium

Interpretation:

The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid,

spanning from approximately 3300 to 2500 cm⁻¹.[5] The sharp and strong C≡N stretch around

2230 cm⁻¹ is a highly diagnostic peak for the nitrile group.[2] The strong C=O stretch of the

carboxylic acid will be observed around 1700 cm⁻¹. The presence of aromatic C-H and C=C

stretching vibrations, as well as alkyl C-H stretches, will further confirm the structure.

Experimental Protocol for FT-IR:

Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the

empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Table 4: Expected Key Fragments in the Mass Spectrum of 5-Cyano-2-methylbenzoic acid

m/z Proposed Fragment

161 [M]⁺ (Molecular Ion)

144 [M - OH]⁺

116 [M - COOH]⁺

90 [C₇H₆]⁺

Interpretation:

The molecular ion peak ([M]⁺) should be observed at m/z = 161, corresponding to the

molecular weight of the compound. A common fragmentation pathway for benzoic acids is the

loss of a hydroxyl radical (•OH), giving a peak at m/z 144.[6] Another significant fragmentation

would be the loss of the entire carboxylic acid group (•COOH), resulting in a fragment at m/z

116. Further fragmentation of the aromatic ring can also be expected. The fragmentation of the

nitrile group can also contribute to the overall spectrum.[7]

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
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Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment

ions.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

[M]⁺
m/z = 161

[M - OH]⁺
m/z = 144

- •OH

[M - COOH]⁺
m/z = 116

- •COOH

[C₇H₆]⁺
m/z = 90

- CN

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of 5-Cyano-2-methylbenzoic acid in EI-MS.

Conclusion
The comprehensive spectroscopic analysis of 5-Cyano-2-methylbenzoic acid through NMR,

IR, and Mass Spectrometry provides a robust and self-validating system for its structural

confirmation. The predicted data and interpretation presented in this guide, grounded in

fundamental spectroscopic principles and comparison with analogous structures, offer a

reliable framework for researchers. Adherence to the outlined experimental protocols will

ensure the acquisition of high-quality data, facilitating confident identification and

characterization of this important chemical entity.

References
Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by
two-dimensional NMR. Journal of Magnetic Resonance, 44(3), 542-561.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b171804?utm_src=pdf-body-img
https://www.benchchem.com/product/b171804?utm_src=pdf-body
https://www.benchchem.com/product/b171804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to
Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric
Identification of Organic Compounds. John Wiley & Sons.
JoVE. (2022). NMR Spectroscopy of Benzene Derivatives.
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles.
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-13.
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
Alemán, C., & Orozco, M. (1998). Aromatic-Aromatic Interactions: A New Look at an Old
Problem. The Journal of Physical Chemistry A, 102(49), 9984-9991.
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).
Spectral Database for Organic Compounds (SDBS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

2. chem.libretexts.org [chem.libretexts.org]

3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

4. chem.libretexts.org [chem.libretexts.org]

5. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog -
Evergreensino [m.evergreensinochem.com]

6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e
ions for analysis and identification of benzoic acid image diagram doc brown's advanced
organic chemistry revision notes [docbrown.info]

7. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 5-Cyano-2-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b171804#spectroscopic-data-for-5-
cyano-2-methylbenzoic-acid-nmr-ir-mass-spec]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b171804?utm_src=pdf-custom-synthesis
https://moodle.tau.ac.il/2023/pluginfile.php/213748/mod_imscp/content/1/wiki_content/12871_NMR-Spectroscopy-of-Benzene-Derivatives.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.jove.com/science-education/v/12871/nmr-spectroscopy-of-benzene-derivatives
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/15%3A_Benzene_and_Aromaticity%3A_Electrophilic_Aromatic_Substitution/15.04%3A_Spectral__Characteristics_of_the__Benzene__Ring
https://m.evergreensinochem.com/blog/what-information-can-the-infrared-spectrum-of-p-methylbenzoic-acid-provide-364709.html
https://m.evergreensinochem.com/blog/what-information-can-the-infrared-spectrum-of-p-methylbenzoic-acid-provide-364709.html
https://www.docbrown.info/page06/spectra2/benzoic-acid-ms.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-ms.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-ms.htm
https://amyd.quimica.unam.mx/pluginfile.php/19689/mod_resource/content/1/Mass-fragmentation%281%29.pdf
https://www.benchchem.com/product/b171804#spectroscopic-data-for-5-cyano-2-methylbenzoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b171804#spectroscopic-data-for-5-cyano-2-methylbenzoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b171804#spectroscopic-data-for-5-cyano-2-methylbenzoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b171804#spectroscopic-data-for-5-cyano-2-methylbenzoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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